molecular formula C20H23NO4 B1141332 纳曲酮-d3(100 微克/毫升甲醇溶液) CAS No. 1261080-26-5

纳曲酮-d3(100 微克/毫升甲醇溶液)

货号: B1141332
CAS 编号: 1261080-26-5
分子量: 344.4 g/mol
InChI 键: DQCKKXVULJGBQN-VOVHGNGRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Naltrexone-d3 (100 ug/mL in Methanol) is a synthetic opioid receptor antagonist with a wide range of applications in scientific research. It is a potent and selective antagonist of the mu-opioid receptor (MOR) and is often used in laboratory experiments to study the effects of MOR activation and inhibition. Naltrexone-d3 has been used in a variety of scientific research applications, including as a tool for drug development, to study the effects of opioid receptor agonists and antagonists, and to study the effects of opioid receptor-mediated signaling pathways.

科学研究应用

血脑屏障转运

纳曲酮-d3 通过血脑屏障 (BBB) 的转运一直是研究的主题。Kitamura 等人(2022 年)使用 hCMEC/D3 细胞(一种人类永生化脑毛细血管内皮细胞系)对此进行了研究。他们发现,纳曲酮以浓度依赖性方式被这些细胞摄取,并且这种摄取是由质子偶联有机阳离子反向转运蛋白介导的。该研究表明,纳曲酮由该反向转运蛋白从血液主动转运到大脑,这对于理解纳曲酮-d3 等药物如何到达脑组织至关重要 (Kitamura 等,2022)

免疫调节特性

低剂量纳曲酮 (LDN) 已被研究其作为免疫调节剂在各种疾病中的潜力,包括自身免疫性疾病和癌症。李等人(2018 年)回顾了 LDN 的药理功能和机制,强调了其作为癌症和许多免疫相关疾病治疗中免疫调节剂的潜力。这表明低剂量的纳曲酮-d3 在调节免疫反应中可能具有重要应用 (李等,2018)

酒精中毒的神经药理学治疗

纳曲酮在神经药理学治疗中的作用,特别是对酒精中毒,已得到探讨。Johnson 和 Ait-Daoud(2000 年)讨论了纳曲酮在这一背景下的基础和临床发现,考虑了它与阿片类药物、N-甲基-d-天冬氨酸和单胺系统等神经递质系统的相互作用。这项研究对于理解纳曲酮-d3 在治疗酒精中毒和相关疾病中的潜在应用至关重要 (Johnson 和 Ait-Daoud,2000)

抗癌潜力

纳曲酮,特别是低剂量,已因其潜在的抗癌特性而受到研究。曲等人(2021 年)总结了关于 LDN 肿瘤治疗潜力的研究,讨论了其在抑制各种癌症中 DNA 合成和生存力的作用。这些发现为纳曲酮-d3 在癌症治疗中的应用开辟了可能性,特别是考虑到其免疫调节作用 (曲等,2021)

作用机制

Target of Action

Naltrexone-d3 primarily targets the mu-opioid receptors (MOR) , but it also has some activity at the kappa and delta opioid receptors . These receptors are part of the endogenous opioid system, which plays a crucial role in pain modulation, reward, and addictive behavior .

Mode of Action

Naltrexone-d3 acts as a competitive antagonist at these opioid receptors . It binds to these receptors and blocks the effects of endogenous opioids, such as endorphins . This action prevents the euphoric and sedative effects typically associated with opioid use . Naltrexone-d3 itself has little or no effect in the absence of opioids or alcohol .

Biochemical Pathways

Naltrexone-d3 affects the opioid signaling pathway . By blocking the opioid receptors, it prevents the activation of this pathway by endogenous or exogenous opioids . This action can lead to a reduction in opioid cravings and a decrease in the rewarding effects of alcohol and opioids . Naltrexone is mainly metabolized to an active metabolite, 6β-naltrexol, by dihydrodiol dehydrogenase enzymes .

Pharmacokinetics

The pharmacokinetics of Naltrexone-d3 involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Naltrexone is effective orally, longer-lasting, and more potent than naloxone . It is mainly metabolized to 6β-naltrexol by dihydrodiol dehydrogenase enzymes . .

Result of Action

The molecular and cellular effects of Naltrexone-d3’s action involve the antagonization of most of the subjective and objective effects of opiates , including respiratory depression, miosis, euphoria, and drug craving . At the cellular level, Naltrexone-d3’s antagonistic action at the opioid receptors can lead to changes in cell signaling and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Naltrexone-d3. For instance, genetic variation in the mu-opioid receptor gene (OPRM1) and other genes related to opioid signaling and dopamine reuptake and inactivation can affect the response to Naltrexone-d3 . Age and sex have also been found to contribute to variability in Naltrexone biotransformation . Therefore, individual factors such as genetics, age, and sex should be considered when using Naltrexone-d3.

生化分析

Biochemical Properties

Naltrexone-d3, like its parent compound Naltrexone, is known to interact with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist for mu-opioid receptors, but also has an affinity for kappa and delta opioid receptors . The primary active metabolite of Naltrexone-d3 is 6-beta-naltrexol-d3, which is produced through the enzymatic reduction by dihydrodiol dehydrogenase enzymes .

Cellular Effects

Naltrexone-d3 exerts several effects on various types of cells and cellular processes. It has been shown to reduce craving and stimulation in cells, while increasing sedation and negative mood . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Naltrexone-d3 is primarily through its antagonistic effect on opioid receptors. It competitively binds to these receptors, blocking the effects of endogenous opioids . This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving .

Temporal Effects in Laboratory Settings

In laboratory settings, Naltrexone-d3 has shown to have temporal effects. Studies have shown that Naltrexone-d3 reduces the likelihood of drinking and heavy drinking, blunts craving in the laboratory and in the natural environment, and alters subjective responses to alcohol consumption .

Dosage Effects in Animal Models

In animal models, the effects of Naltrexone-d3 vary with different dosages. Studies have shown significant decreases in the number of individuals with tumors relative to control using doses of 0.1, 0.4, or 1.0 mg/kg daily . High doses and continuous administration can foster cancer progression, whereas low doses and intermittent treatment may hinder cell proliferation, impede tumorigenesis, and have potential anticancer efficacy .

Metabolic Pathways

Naltrexone-d3 is involved in several metabolic pathways. It is primarily metabolized to an active metabolite 6-beta-naltrexol-d3 by dihydrodiol dehydrogenase enzymes . Both parent drug and metabolites are excreted primarily by the kidney .

Transport and Distribution

Naltrexone-d3 is transported and distributed within cells and tissues. Studies have shown that Naltrexone-d3 is taken up in a concentration-dependent manner in hCMEC/D3 cells, a human immortalized brain capillary endothelial cell line .

Subcellular Localization

The subcellular localization of Naltrexone-d3 is not well-studied. Given its similarity to Naltrexone, it is likely to be found in similar locations within the cell, primarily at the sites of opioid receptors. These receptors are typically located on the cell surface, particularly on neurons in the central nervous system .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Naltrexone-d3 involves the modification of the existing synthesis pathway for Naltrexone to incorporate deuterium atoms into the final product.", "Starting Materials": [ "3,4-Dimethoxybenzaldehyde", "Cyclohexanone", "Sodium triacetoxyborohydride", "Deuterium oxide", "Methanol" ], "Reaction": [ "Step 1: Condensation of 3,4-Dimethoxybenzaldehyde and Cyclohexanone in the presence of Sodium triacetoxyborohydride to form Naltrexone-d3 intermediate.", "Step 2: Reduction of Naltrexone-d3 intermediate using Deuterium oxide as a deuterium source to form Naltrexone-d3.", "Step 3: Dissolving Naltrexone-d3 in Methanol to obtain a concentration of 100 ug/mL." ] }

1261080-26-5

分子式

C20H23NO4

分子量

344.4 g/mol

IUPAC 名称

(4R,4aS,7aR,12bS)-3-[dideuterio-(1-deuteriocyclopropyl)methyl]-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1/i10D2,11D

InChI 键

DQCKKXVULJGBQN-VOVHGNGRSA-N

手性 SMILES

[2H]C1(CC1)C([2H])([2H])N2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O

规范 SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O

同义词

(5α)-17-(Cyclopropyl-methyl-d3)-4,5-epoxy-3,14-dihydroxymorphinan-6-one;  _x000B_Antaxone-D3;  Depade-D3;  EN 1639A-D3;  NIH 8503-D3;  Nalorex-D3;  Trexan-D3; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。